molecular formula C17H16O2S B14483928 5-Phenyl-2-(phenylsulfanyl)pent-4-enoic acid CAS No. 66169-41-3

5-Phenyl-2-(phenylsulfanyl)pent-4-enoic acid

Cat. No.: B14483928
CAS No.: 66169-41-3
M. Wt: 284.4 g/mol
InChI Key: JUEFPTCKWBOILM-UHFFFAOYSA-N
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Description

5-Phenyl-2-(phenylsulfanyl)pent-4-enoic acid is an organic compound characterized by the presence of a phenyl group, a phenylsulfanyl group, and a pent-4-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2-(phenylsulfanyl)pent-4-enoic acid typically involves the following steps:

    Formation of the Pent-4-enoic Acid Backbone: This can be achieved through the reaction of allyl bromide with malonic acid in the presence of a base, followed by decarboxylation.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkyl halide.

    Addition of the Phenylsulfanyl Group: The phenylsulfanyl group can be added through a nucleophilic substitution reaction using thiophenol and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-(phenylsulfanyl)pent-4-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Phenyl-2-(phenylsulfanyl)pent-4-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-Phenyl-2-(phenylsulfanyl)pent-4-enoic acid involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can undergo redox reactions, influencing cellular redox balance. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Pent-4-enoic acid: Lacks the phenyl and phenylsulfanyl groups.

    Phenylacetic acid: Contains a phenyl group but lacks the pent-4-enoic acid backbone.

    Thiophenol: Contains a phenylsulfanyl group but lacks the pent-4-enoic acid backbone.

Uniqueness

5-Phenyl-2-(phenylsulfanyl)pent-4-enoic acid is unique due to the combination of its phenyl, phenylsulfanyl, and pent-4-enoic acid moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

66169-41-3

Molecular Formula

C17H16O2S

Molecular Weight

284.4 g/mol

IUPAC Name

5-phenyl-2-phenylsulfanylpent-4-enoic acid

InChI

InChI=1S/C17H16O2S/c18-17(19)16(20-15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1-12,16H,13H2,(H,18,19)

InChI Key

JUEFPTCKWBOILM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCC(C(=O)O)SC2=CC=CC=C2

Origin of Product

United States

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